molecular formula C20H12Br2 B1630856 2,2'-Dibromo-1,1'-binaphthyl CAS No. 74866-28-7

2,2'-Dibromo-1,1'-binaphthyl

Cat. No.: B1630856
CAS No.: 74866-28-7
M. Wt: 412.1 g/mol
InChI Key: IJUDEFZBMMRSNM-UHFFFAOYSA-N
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Description

2,2’-Dibromo-1,1’-binaphthyl is an organic compound with the molecular formula C20H12Br2. It is a derivative of binaphthyl, where two bromine atoms are substituted at the 2 and 2’ positions of the naphthalene rings. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-1,1’-binaphthyl typically involves the bromination of 1,1’-binaphthyl. One common method includes the use of bromine in the presence of a solvent like acetonitrile. The reaction is carried out by adding bromine dropwise to a solution of 1,1’-binaphthyl in acetonitrile, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of 2,2’-Dibromo-1,1’-binaphthyl may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-1,1’-binaphthyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Binaphthyls: Formed through substitution reactions.

    Biaryl Compounds: Resulting from coupling reactions.

    Hydrogenated Binaphthyls: Produced through reduction reactions.

Scientific Research Applications

2,2’-Dibromo-1,1’-binaphthyl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dibromo-1,1’-binaphthyl is unique due to its specific bromination pattern, which allows for selective functionalization and diverse chemical transformations. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications .

Biological Activity

2,2'-Dibromo-1,1'-binaphthyl is an organic compound with the molecular formula C20H12Br2 and a molecular weight of 412.12 g/mol. It belongs to the class of binaphthyl derivatives, which are known for their unique structural properties and potential applications in various fields, including organic synthesis and catalysis. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various chemical reactions. Similar compounds have been utilized in enantioselective catalysis, where they bind to metal ions and influence reaction pathways.

Biochemical Pathways

The pathways through which this compound exerts its effects are not fully characterized. However, studies suggest that it may affect gene expression and protein interactions at the molecular level. Future research could elucidate its binding interactions with biomolecules and the resulting biochemical changes.

Dosage Effects in Animal Models

Animal studies investigating the dosage effects of this compound are necessary to understand its therapeutic window and potential toxicity. Observations regarding threshold effects and adverse reactions at high doses could provide insights into safe usage levels.

Transport and Distribution

The transport mechanisms and distribution of this compound within biological systems remain underexplored. Future studies should focus on identifying any transport proteins or binding interactions that influence its localization and accumulation in tissues.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It is particularly significant in asymmetric synthesis and catalysis due to its structural properties .

Industrial Applications

In industry, this compound is utilized in the production of advanced materials such as polymers and liquid crystals. Its unique characteristics make it suitable for various applications in material science .

Comparative Analysis

A comparative analysis with similar compounds can provide further insights into the unique properties of this compound:

CompoundStructure CharacteristicsReactivity
2,2’-Dibromobiphenyl Simpler structure; less steric hindranceMore reactive than dibinaphthyl
6,6’-Dibromo-1,1’-bi-2-naphthol Different bromine positioning; distinct reactivityUnique catalytic properties
BINOL Derivatives Chiral centers; used in asymmetric synthesisHigh selectivity in reactions

Case Studies

Research has highlighted the utility of 2,2’-dibromo-1,1’-binaphthyl in various synthetic pathways:

  • Synthesis of Unsymmetrically Substituted Biaryls : A study demonstrated that this compound could undergo Br-Li exchange reactions to generate useful intermediates for further synthetic applications .
  • Biological Activity Exploration : Some derivatives have shown promising results in preliminary biological assays aimed at evaluating their potential as therapeutic agents .

Properties

IUPAC Name

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDEFZBMMRSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347302
Record name 2,2'-DIBROMO-1,1'-BINAPHTHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74866-28-7
Record name 2,2'-DIBROMO-1,1'-BINAPHTHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromo-1,1'-binaphthyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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